N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide
Brand Name: Vulcanchem
CAS No.: 1797261-52-9
VCID: VC5191277
InChI: InChI=1S/C15H15F3N4O2/c16-15(17,18)13-10-9-24-8-4-12(10)22(21-13)7-6-20-14(23)11-3-1-2-5-19-11/h1-3,5H,4,6-9H2,(H,20,23)
SMILES: C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC=N3
Molecular Formula: C15H15F3N4O2
Molecular Weight: 340.306

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide

CAS No.: 1797261-52-9

Cat. No.: VC5191277

Molecular Formula: C15H15F3N4O2

Molecular Weight: 340.306

* For research use only. Not for human or veterinary use.

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide - 1797261-52-9

Specification

CAS No. 1797261-52-9
Molecular Formula C15H15F3N4O2
Molecular Weight 340.306
IUPAC Name N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]pyridine-2-carboxamide
Standard InChI InChI=1S/C15H15F3N4O2/c16-15(17,18)13-10-9-24-8-4-12(10)22(21-13)7-6-20-14(23)11-3-1-2-5-19-11/h1-3,5H,4,6-9H2,(H,20,23)
Standard InChI Key DKQYIXAMUFHUDC-UHFFFAOYSA-N
SMILES C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC=N3

Introduction

Chemical Structure and Nomenclature

Structural Features

The molecule comprises a 6,7-dihydropyrano[4,3-c]pyrazole core substituted with a trifluoromethyl (-CF3_3) group at the 3-position. An ethyl linker connects this core to a picolinamide moiety (pyridine-2-carboxamide). The pyran ring (oxygen-containing six-membered ring) is fused to the pyrazole ring, creating a bicyclic system. The trifluoromethyl group enhances electronegativity and metabolic stability, while the picolinamide side chain introduces hydrogen-bonding capabilities.

Systematic Nomenclature

  • IUPAC Name: N-[2-(3-(Trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)ethyl]pyridine-2-carboxamide

  • SMILES: C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC=N3

  • InChIKey: DKQYIXAMUFHUDC-UHFFFAOYSA-N

Physicochemical Properties

Molecular Characteristics

PropertyValue
Molecular FormulaC15_{15}H15_{15}F3_3N4_4O2_2
Molecular Weight340.306 g/mol
CAS Registry1797261-52-9
PubChem CID72718816

The compound’s logP (partition coefficient) and solubility data remain unreported, though the presence of polar groups (amide, pyridine) suggests moderate aqueous solubility.

Spectroscopic Data

While experimental spectra are unavailable, computational predictions indicate:

  • IR: Stretching vibrations for amide C=O (~1650 cm1^{-1}), pyridine C=N (~1600 cm1^{-1}), and CF3_3 (~1100 cm1^{-1}).

  • NMR: Expected signals include a singlet for CF3_3 (δ ~120 ppm in 19^{19}F NMR) and aromatic protons in the pyridine ring (δ 7.5–8.5 ppm in 1^{1}H NMR).

Synthesis and Structural Analogues

Synthetic Routes

Although a specific protocol for this compound is undisclosed, analogous pyrano-pyrazole derivatives are synthesized via:

  • Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazines to form the pyrazole ring.

  • Mannich Reaction: Introduction of the ethyl-picolinamide side chain via amine alkylation.

  • Trifluoromethylation: Electrophilic substitution or nucleophilic addition using CF3_3 sources like TMSCF3_3 .

A patent (US20100240619A1) describes similar compounds involving piperidine-thiazole-oxazole frameworks, highlighting the use of stereoselective catalysis for chiral center formation .

Structural Analogues and Activity

Compound ClassKey FeaturesBiological Activity
Pyrano-pyrazolesFused oxygen-nitrogen ringsAntifungal, Anti-inflammatory
Trifluoromethyl-pyrazolesEnhanced metabolic stabilityAgrochemical applications
Picolinamide derivativesMetal-chelating propertiesEnzyme inhibition

For example, US20100240619A1 discloses fungicidal mixtures containing pyrazole-thiazole hybrids, underscoring the role of trifluoromethyl groups in enhancing bioactivity .

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Stability: Experimental data on pharmacokinetic properties are lacking.

  • Mechanistic Studies: No in vitro or in vivo assays confirm hypothesized activities.

Research Priorities

  • Synthetic Optimization: Develop scalable routes with stereochemical control.

  • Biological Screening: Evaluate efficacy against fungal pathogens and cancer cell lines.

  • QSAR Modeling: Correlate structural features with activity to guide analogue design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator